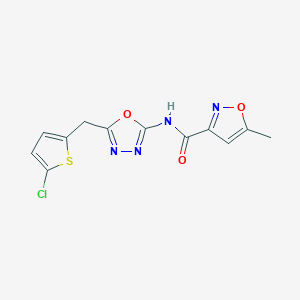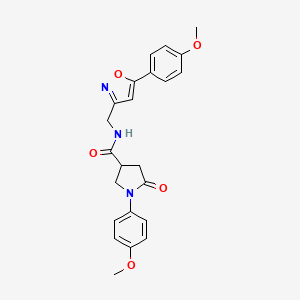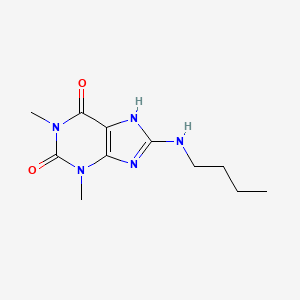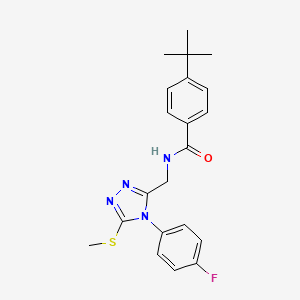
N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” is a chemical compound with the molecular formula C17H16N4 . It has an average mass of 276.336 Da and a monoisotopic mass of 276.137512 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 42 Ų and a molar refractivity of 84.0±0.3 cm³ .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 489.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.6±3.0 kJ/mol, and it has a flash point of 249.9±29.3 °C . The compound has an index of refraction of 1.625 and a molar volume of 237.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Two-Photon Absorbing Chromophores
Research into two-photon absorbing (TPA) chromophores has highlighted the use of 1,3,5-triazine derivatives, showcasing their high TPA cross-sections and potential for applications requiring significant TPA activities. These compounds, including variations like AF-450 and AF-457, possess a π-electron deficient core with diphenylamino groups as electron-donating end groups, indicating their utility in advanced optical materials and technologies (Kannan et al., 2004).
Synthesis of Pyridine-Pyrimidines
The novel synthesis of pyridine-pyrimidines and their bis-derivatives has been facilitated by triazine diphosphonium hydrogen sulfate ionic liquid, demonstrating the versatility of triazine derivatives in catalyzing multicomponent reactions. This method highlights the efficiency and reusability of triazine-based catalysts in synthesizing complex heterocyclic compounds under environmentally benign conditions (Rahmani et al., 2018).
Corrosion Inhibition
Triazine derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiencies are attributed to the adsorption of these compounds on the metal surface, suggesting their practical applications in protecting industrial materials against corrosion (Singh et al., 2018).
Heterocyclic Compound Formation
Research into the reactivity of 1,3-diazabutadienes with isocyanates and other reagents has led to the formation of various heterocyclic compounds, including 3,4-dihydro-1,3,5-triazin-2(1H)-ones. These studies contribute to the understanding of triazine derivatives' reactivity, opening new pathways for synthesizing heterocyclic compounds with potential pharmaceutical and material science applications (Matsuda et al., 1976).
Molecular Structure Investigations
The synthesis and detailed molecular structure investigation of s-triazine derivatives incorporating various moieties have been conducted. These studies provide insights into the intermolecular interactions and electronic properties of triazine-based compounds, which are crucial for designing materials with specific functionalities (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKCKKYHFXWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)

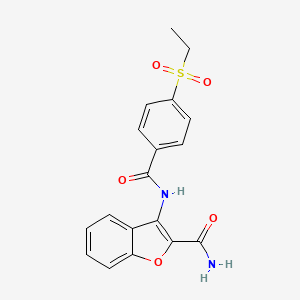
![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)
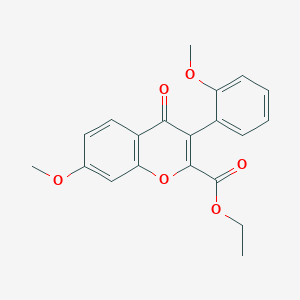
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)
![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
